molecular formula C20H30O B12000185 1-(4-(4-Hexylcyclohexyl)phenyl)ethanone

1-(4-(4-Hexylcyclohexyl)phenyl)ethanone

Cat. No.: B12000185
M. Wt: 286.5 g/mol
InChI Key: DKAKLHIRFLSCRQ-UHFFFAOYSA-N
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Description

Contextualization of Structure-Performance Relationships in Functional Organic Materials

In the field of functional organic materials, a foundational principle is the direct correlation between a molecule's structure and its macroscopic properties and performance. mdpi.com This relationship is particularly critical in the design of materials for electronics and photonics, where precise control over characteristics like conductivity, optical anisotropy, and thermal stability is paramount. alternator.science The study of liquid crystals (LCs) serves as a prime example of this paradigm. wikipedia.org Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals, and their unique behavior is dictated by molecular shape and intermolecular interactions. wikipedia.orgresearchgate.net The anisotropic, or directionally dependent, nature of these materials arises from the orientational ordering of their constituent molecules, which can be manipulated by external stimuli such as electric or magnetic fields. alternator.science Understanding how variations in molecular subunits—such as rigid cores, flexible tails, and polar terminal groups—affect this ordering is the key to developing new materials with tailored functionalities. mdpi.com

The Role of Molecular Architecture in Tailoring Material Response

The architecture of a molecule is the blueprint for its potential to form a liquid crystalline phase, also known as a mesophase. mdpi.com Typically, molecules with the potential to be mesogenic (mesogens) possess a distinctive structure composed of rigid and flexible segments. mdpi.com The rigid core, often comprising aromatic rings like benzene (B151609) or non-aromatic rings like cyclohexane (B81311), provides the structural basis for anisotropic alignment. researchgate.net Attached to this core are flexible alkyl chains, which introduce fluidity and can influence the specific type of mesophase (e.g., nematic, smectic) and its temperature range. mdpi.comresearchgate.net

The nature and position of terminal functional groups are also crucial. Polar groups can introduce dipole moments that enhance intermolecular interactions and influence the thermal stability and dielectric properties of the mesophase. mdpi.com Even minor alterations to this molecular framework can lead to significant changes in the material's response, highlighting the precision required in molecular design for advanced applications. mdpi.com

Overview of Acetophenone (B1666503) Derivatives in Specialized Chemical Research

Acetophenone and its derivatives are a class of aromatic ketones that serve as versatile building blocks in organic synthesis. researchgate.net While the parent compound, acetophenone (1-phenylethanone), is a common precursor for resins and fragrances, substituted acetophenones are of significant interest in materials science. researchgate.net Specifically, acetophenone derivatives containing elongated molecular structures are frequently investigated as intermediates or final components in liquid crystal mixtures. researchgate.net

Compounds such as 4'-n-propylacetophenone and 4'-n-butylacetophenone are used as precursors in the synthesis of more complex liquid crystal materials. researchgate.net The acetyl group (–COCH₃) is a moderately polar moiety that influences the electronic and steric properties of the molecule, thereby affecting its self-assembly characteristics and potential to form mesophases. Research into homologous series of alkyl-substituted acetophenones allows scientists to systematically study how factors like alkyl chain length impact liquid crystal behavior, providing valuable data for the design of new display and sensor technologies.

Rationale for Investigating 1-(4-(4-Hexylcyclohexyl)phenyl)ethanone within an Academic Framework

The compound this compound (CAS No. 345933-88-2) represents a molecule of significant academic interest for several reasons rooted in the principles of materials chemistry. nih.gov Its molecular structure is a classic example of a potential calamitic (rod-like) mesogen. It features a rigid core composed of a phenyl ring linked to a cyclohexyl ring, which provides the necessary anisotropy for liquid crystal formation. The presence of a flexible n-hexyl tail provides the requisite molecular fluidity.

The investigation of this specific compound is driven by the desire to understand the precise role of the terminal acetyl group in a molecule of this architecture. While similar structures terminated with highly polar groups like cyano (–CN) or isothiocyanato (–NCS) are well-documented liquid crystals, the effects of the less polar, bulkier acetyl group are not as extensively characterized in this molecular framework. clarivate.com

Academic inquiry into this compound would likely focus on several key research questions:

Synthesis and Purification: A standard synthesis would likely involve the Friedel-Crafts acylation of 4-hexylcyclohexylbenzene. nih.govepo.org Investigating this reaction provides insights into regioselectivity and purification strategies for obtaining high-purity materials, which is critical for physical characterization.

Mesomorphic Properties: The primary investigation would involve determining if the compound exhibits liquid crystalline phases. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), would be employed to identify phase transition temperatures (melting and clearing points) and their associated enthalpies. Polarized optical microscopy would be used to identify the specific textures of any observed mesophases (e.g., nematic or smectic).

Structure-Property Correlation: By comparing the thermal data of this compound with its analogues (e.g., those with different alkyl chain lengths or different terminal groups), researchers can build a more comprehensive model of how molecular structure dictates mesomorphic behavior. This research contributes to the fundamental understanding required to design novel liquid crystals with specific, predictable properties for advanced technological applications.

Although detailed research findings on this specific molecule are not widely published, its structural characteristics make it a compelling subject for studies aimed at expanding the library of functional materials and refining the principles of molecular design. sigmaaldrich.com

Data Tables

Table 1: Chemical Identity of the Subject Compound

Property Value
Compound Name This compound
CAS Number 345933-88-2 nih.gov

| Molecular Formula | C₂₀H₃₀O nih.gov |

Table 2: List of Mentioned Compounds

Compound Name Other Names Molecular Formula
This compound - C₂₀H₃₀O
1-(4-Cyclohexylphenyl)ethanone 4'-Cyclohexylacetophenone C₁₄H₁₈O
Acetophenone 1-Phenylethanone, Methyl phenyl ketone C₈H₈O
4'-n-Propylacetophenone 1-(4-Propylphenyl)ethanone C₁₁H₁₄O
4'-n-Butylacetophenone 1-(4-Butylphenyl)ethanone C₁₂H₁₆O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

1-[4-(4-hexylcyclohexyl)phenyl]ethanone

InChI

InChI=1S/C20H30O/c1-3-4-5-6-7-17-8-10-19(11-9-17)20-14-12-18(13-15-20)16(2)21/h12-15,17,19H,3-11H2,1-2H3

InChI Key

DKAKLHIRFLSCRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure and dynamics of liquid crystals like 1-(4-(4-Hexylcyclohexyl)phenyl)ethanone.

Multi-Dimensional NMR for Complex Structure Assignments

Due to the complex nature of this compound, with its distinct aliphatic and aromatic regions, one-dimensional (1D) NMR spectra can exhibit significant signal overlap. Multi-dimensional NMR techniques, such as 1H-1H Correlation Spectroscopy (COSY) and 1H-13C Heteronuclear Single Quantum Coherence (HSQC), are employed to resolve these ambiguities.

COSY experiments reveal proton-proton coupling networks, allowing for the assignment of protons within the hexyl chain and the cyclohexyl ring. HSQC spectra correlate each proton to its directly attached carbon atom, enabling the unambiguous assignment of the carbon skeleton.

Expected 1H and 13C NMR Chemical Shifts for this compound:

Assignment Expected 1H Chemical Shift (ppm) Expected 13C Chemical Shift (ppm)
Acetyl CH3~2.5-2.6~26-27
Aromatic CH (ortho to acetyl)~7.8-8.0~128-129
Aromatic CH (meta to acetyl)~7.3-7.5~128-129
Cyclohexyl CH (axial/equatorial)~1.2-2.6~30-45
Hexyl CH2~0.9-1.9~14-32
Hexyl CH3~0.8-0.9~14
Carbonyl C=O-~197-198
Aromatic C (ipso-acetyl)-~135-137
Aromatic C (ipso-cyclohexyl)-~148-150

Note: These are predicted values based on analogous compounds and spectral databases. Actual experimental values may vary.

Variable Temperature NMR for Conformational Equilibrium Studies

Variable temperature (VT) NMR studies are crucial for understanding the dynamic conformational equilibria in flexible molecules like this compound. The cyclohexane (B81311) ring can undergo chair-to-chair interconversion, and rotation around the C-C single bonds of the hexyl chain and the phenyl-cyclohexyl linkage can occur.

By monitoring the NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, which can provide information on the populations of different conformers and the energy barriers between them. For instance, at low temperatures, the chair-to-chair interconversion of the cyclohexane ring may become slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

For this compound, key vibrational modes include the C=O stretch of the ketone, C-H stretching of the aromatic and aliphatic moieties, and various bending and skeletal vibrations of the rings.

Detailed Vibrational Assignment through Computational Correlation

To achieve a detailed and accurate assignment of the vibrational modes, experimental FTIR and Raman spectra are often correlated with theoretical calculations based on Density Functional Theory (DFT) nih.gov. By calculating the vibrational frequencies and intensities of the optimized molecular structure, a theoretical spectrum can be generated and compared with the experimental data. This approach aids in the assignment of complex vibrational bands arising from the coupling of different vibrational modes.

Expected Vibrational Frequencies for Key Functional Groups:

Functional Group Vibrational Mode Expected FTIR Frequency (cm-1) Expected Raman Frequency (cm-1)
C=O (Ketone)Stretching~1680-1690 (strong)~1680-1690 (moderate)
Aromatic C-HStretching~3000-3100 (moderate)~3000-3100 (strong)
Aliphatic C-HStretching~2850-2960 (strong)~2850-2960 (strong)
Aromatic C=CStretching~1600, ~1500 (moderate)~1600, ~1500 (strong)
Cyclohexyl/Hexyl C-CStretching~800-1200 (variable)~800-1200 (weak-moderate)

Note: These are predicted values. The exact peak positions can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation pattern. For this compound (C20H30O), the expected molecular ion peak [M]+• would be at m/z 286.45.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Predicted Key Fragments in the Mass Spectrum:

m/z Proposed Fragment Ion Fragmentation Pathway
271[M - CH3]+α-cleavage of the acetyl group
203[M - C6H11]+Cleavage of the cyclohexyl ring
185[C12H13O]+Cleavage of the hexyl group
119[C8H7O]+Cleavage of the cyclohexylphenyl bond
43[CH3CO]+α-cleavage of the acetyl group

X-ray Diffraction and Scattering Techniques for Crystalline and Mesophase Structure Determination

X-ray diffraction (XRD) and scattering techniques are essential for determining the long-range order and structure in both the crystalline and liquid crystalline (mesophase) states of this compound.

In the crystalline state, single-crystal XRD can provide a precise three-dimensional map of the atomic positions, bond lengths, and bond angles. Powder XRD is used to characterize the bulk crystalline structure and identify different polymorphs.

In the liquid crystalline mesophases (e.g., nematic, smectic), small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are employed. SAXS provides information about the long-range positional order, such as the layer spacing in smectic phases. WAXS gives information about the short-range positional order, related to the average distance between molecules. The combination of these techniques allows for the identification of the specific type of mesophase and the determination of key structural parameters.

Technique Information Obtained Application to this compound
Single-Crystal XRDPrecise 3D molecular structure, packing arrangementDetermination of bond lengths, bond angles, and intermolecular interactions in the solid state.
Powder XRDCrystalline phase identification, lattice parametersCharacterization of the bulk crystalline material, identification of polymorphs.
SAXSLong-range positional order, layer spacingIdentification of smectic phases and determination of layer thickness.
WAXSShort-range positional order, intermolecular distanceDetermination of the average distance between molecules in the mesophase.

Single Crystal X-ray Diffraction for Solid-State Conformation

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule with the complexity of this compound, which possesses multiple rotatable bonds and stereocenters, SC-XRD provides unambiguous information regarding its solid-state conformation, including bond lengths, bond angles, and torsional angles.

Detailed analysis of the crystal structure would reveal the conformation of the cyclohexyl ring, which is expected to adopt a stable chair conformation. Furthermore, the orientation of the hexyl chain and the phenyl ethanone (B97240) moiety relative to the cyclohexyl ring would be precisely determined. This information is invaluable for understanding the intermolecular interactions, such as van der Waals forces and potential C-H···O hydrogen bonds, that govern the packing of the molecules in the crystal lattice. These packing motifs are critical in influencing the physical properties of the material, including its melting point and subsequent transition into liquid crystalline phases.

As of the current literature survey, a complete single-crystal X-ray diffraction study for this compound is not publicly available. The data presented here is hypothetical and based on the expected structural features of similar mesogenic compounds.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
β (°)98.5
Volume (ų)2020
Z4
Selected Bond Length (Å) Hypothetical Value
C=O1.21
C-C (phenyl)1.39
C-C (cyclohexyl)1.53
C-C (hexyl)1.54
Selected Torsion Angle (°) Hypothetical Value
Phenyl-C(O)-CH₃15
Cyclohexyl-Phenyl40

Powder X-ray Diffraction for Polymorphism and Mesophase Characterization

Powder X-ray diffraction (PXRD) is an essential technique for investigating the crystalline nature of a material, identifying different polymorphic forms, and characterizing the structure of liquid crystalline mesophases. While single crystals provide the most detailed structural information, PXRD is applicable to polycrystalline samples and can be used to study materials under various conditions, such as different temperatures.

In the context of this compound, PXRD would be employed to confirm the crystalline nature of the synthesized material and to identify any potential polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties, including melting points and thermal stability, which are critical for practical applications.

Furthermore, variable-temperature PXRD is instrumental in characterizing the structural changes that occur during phase transitions. Upon heating, the sharp diffraction peaks characteristic of the crystalline solid would be replaced by broader, more diffuse scattering patterns indicative of a liquid crystalline phase. For instance, a smectic phase would exhibit one or more sharp, low-angle reflections corresponding to the layer spacing, along with a broad, high-angle halo resulting from the liquid-like arrangement of molecules within the layers. A nematic phase would only show the broad halo, indicating long-range orientational order but no positional order.

Phase Characteristic PXRD Features Hypothetical 2θ Values (°)
Crystalline SolidMultiple sharp diffraction peaks10.2, 15.5, 20.8, 22.1
Smectic ASharp low-angle peak, broad high-angle halo3.1 (layer spacing), 20-25 (halo)
NematicBroad high-angle halo20-25
Isotropic LiquidVery broad halo18-28

Thermal Analysis Techniques for Phase Transition Behavior Investigations

Thermal analysis techniques are fundamental for elucidating the phase transitions and thermodynamic properties of liquid crystals. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most commonly employed methods in this regard.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to the enthalpy changes that accompany phase transitions. For this compound, a typical DSC thermogram would reveal distinct endothermic peaks corresponding to the melting of the crystalline solid into a liquid crystalline phase (e.g., smectic or nematic) and the subsequent transition to the isotropic liquid. The temperatures at which these peaks occur define the transition temperatures, while the area under the peaks corresponds to the enthalpy of the transition (ΔH). These thermodynamic parameters are crucial for defining the operational temperature range of the liquid crystal.

The following table presents hypothetical DSC data for this compound based on the expected behavior of similar mesogenic compounds.

Transition Temperature (°C) Enthalpy (ΔH) (kJ/mol)
Crystal to Smectic A8525.4
Smectic A to Nematic1101.2
Nematic to Isotropic1550.8

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is primarily used to assess the thermal stability of a compound. For a liquid crystal material, it is essential that it does not decompose within its operational temperature range. A TGA curve for this compound would show a stable baseline (no mass loss) up to a certain temperature, beyond which a sharp decrease in mass would indicate the onset of thermal decomposition. This decomposition temperature is a critical parameter for evaluating the material's suitability for applications where it might be exposed to elevated temperatures.

Detailed Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies specifically focused on the compound This compound . Despite its relevance in materials science, particularly as a component in liquid crystal formulations, detailed quantum mechanical and molecular dynamics investigations for this specific molecule are not publicly available. As a result, a comprehensive, data-driven article adhering to the requested detailed outline cannot be generated at this time.

The user's request specified a detailed exploration of the compound's molecular structure and interactions, including:

Quantum Chemical Calculations: Conformational analysis, frontier molecular orbital (HOMO/LUMO) analysis, and electrostatic potential surface mapping based on Density Functional Theory (DFT) or Ab Initio methods.

Molecular Mechanics and Dynamics Simulations: Studies on dimer and oligomer interaction energies and the specific contributions of van der Waals and electrostatic forces to molecular aggregation.

These analyses require specific computational studies that model the precise geometry and electronic properties of this compound. Such research would provide the necessary quantitative data, such as energy minima of different conformers, HOMO-LUMO energy gaps, charge distribution values, and intermolecular interaction energies, which are essential for populating the requested data tables and providing a scientifically accurate discussion.

While general principles of computational chemistry could be applied to infer potential characteristics of the molecule based on its constituent parts (a hexylcyclohexyl group, a phenyl ring, and an ethanone group), this would be a speculative and qualitative discussion. It would not meet the rigorous requirement of focusing "solely on the chemical Compound 'this compound'" with "detailed research findings" and "data tables."

To produce the requested article, the scientific community would first need to conduct and publish dedicated computational research on this compound. Without such foundational studies, any attempt to create the specified content would lack the necessary scientific accuracy and specificity.

Theoretical and Computational Chemistry Studies on Molecular Structure and Interactions

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules, offering insights that complement and help interpret experimental data.

Infrared (IR) Spectroscopy: Vibrational analysis through DFT can provide a detailed assignment of the experimental infrared (IR) spectrum. For a molecule like 1-(4-(4-hexylcyclohexyl)phenyl)ethanone, the IR spectrum is expected to be rich and complex, with characteristic bands corresponding to the different functional groups. A theoretical study on the analogous molecule 6CHBT, using DFT, provided a detailed assignment of its experimental IR spectrum. nih.govresearchgate.net A similar approach can be applied to this compound. The calculations would typically involve geometry optimization of the most stable conformer, followed by a frequency calculation. The computed vibrational frequencies are often scaled to better match experimental values. researchgate.net

Key expected vibrational modes for this compound would include:

C=O stretch: A strong absorption band characteristic of the ketone group, typically appearing in the range of 1680-1700 cm⁻¹.

Aromatic C-H stretch: Occurring above 3000 cm⁻¹.

Aliphatic C-H stretch: Occurring just below 3000 cm⁻¹.

C-C stretching modes: Within the phenyl ring and cyclohexyl ring.

CH₂ bending and wagging modes: From the hexyl chain and cyclohexyl ring.

The table below provides a hypothetical prediction of key IR vibrational frequencies for this compound, based on known values for similar functional groups and the detailed analysis of the 6CHBT analogue. nih.govresearchgate.net

Functional Group/Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch~3050-3100Medium to Weak
Aliphatic C-H Stretch (asymmetric)~2925Strong
Aliphatic C-H Stretch (symmetric)~2850Strong
C=O Stretch (Ketone)~1685Strong
Aromatic C=C Stretch~1600, ~1500Medium
CH₂ Scissoring (Cyclohexane & Hexyl)~1450Medium
Acetyl CH₃ Symmetric Bend~1360Medium
Phenyl-C(O) Stretch~1260Medium
Cyclohexane (B81311) Ring VibrationsVariousMedium to Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can also predict ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts are highly sensitive to the molecular geometry and conformation. For this compound, the trans-equatorial-equatorial conformation is expected to be the most stable, similar to what has been found for 6CHBT. nih.govresearchgate.net

A ¹³C NMR study on 6CHBT in its nematic phase provided detailed information on the orientational order of the molecule. rsc.org The resolution of the spectra allowed for the distinct assignment of the cyclohexyl and phenyl ring carbons. A similar detailed analysis for this compound would reveal the local ordering of different molecular segments. The chemical shifts of the carbons in the phenyl ring would be influenced by the acetyl group, while the shifts of the cyclohexyl and hexyl carbons would provide information about their conformational dynamics.

A computed ¹³C NMR spectrum for the related compound 1-(4-phenylcyclohexyl)ethanone (B7818698) is available in spectral databases and can serve as a foundational reference. spectrabase.com The addition of the hexyl group in the 4-position of the cyclohexane ring would primarily affect the chemical shifts of the cyclohexyl carbons.

The table below outlines the predicted ¹³C NMR chemical shifts for the core carbons of 1-(4-(trans-4-hexylcyclohexyl)phenyl)ethanone, based on data for analogous structures.

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)~198
Phenyl C1 (attached to C=O)~136
Phenyl C2, C6 (ortho to C=O)~128
Phenyl C3, C5 (meta to C=O)~128
Phenyl C4 (attached to cyclohexyl)~145
Cyclohexyl C1 (attached to phenyl)~45
Cyclohexyl C4 (attached to hexyl)~40
Acetyl Carbon (CH₃)~26

Computational Approaches to Structure-Behavior Relationships

The relationship between the molecular structure of a liquid crystal and its macroscopic behavior (e.g., phase transitions, viscosity, and optical properties) is a central theme in materials science. Computational methods provide a bridge between the molecular and macroscopic scales.

Molecular Shape and Liquid Crystallinity: The elongated and relatively rigid structure of this compound is a key determinant of its potential liquid crystalline properties. The trans-conformation of the 1,4-disubstituted cyclohexane ring is crucial for maintaining a linear molecular shape, which promotes the formation of ordered liquid crystalline phases. nih.govresearchgate.net The hexyl tail provides flexibility and influences the melting and clearing points of the material. Computational studies on similar liquid crystals have shown that the length and branching of the alkyl chain significantly affect the type and stability of the mesophases. aps.orgdntb.gov.ua

Intermolecular Interactions and Packing: The behavior of liquid crystals is governed by intermolecular interactions. For this compound, these interactions are a combination of van der Waals forces between the alkyl chains and cyclohexyl rings, and dipole-dipole interactions arising from the polar ketone group. The quadrupole moment of the phenyl ring also plays a role in the molecular packing. wikipedia.org

Computational studies on the dimer interactions of 6CHBT revealed that the head-to-head configuration, where the aromatic cores are in proximity, is the most energetically stable due to van der Waals attractions. nih.govresearchgate.net A similar situation can be expected for this compound, where the phenyl-ethanone groups would likely favor an anti-parallel arrangement to maximize favorable electrostatic interactions. The study of dimer interaction energies, often corrected for basis set superposition error (BSSE), is a standard computational approach to understand the preferred packing motifs in the condensed phase.

The table below summarizes the key structural features of this compound and their expected influence on its behavior, drawing from computational studies on analogous molecules.

Structural FeatureInfluence on BehaviorRelevant Computational Insights
Phenyl-ethanone groupIntroduces a significant dipole moment, influencing electrostatic interactions and molecular packing.DFT calculations of molecular electrostatic potential (MEP) maps and dipole moments.
trans-Cyclohexane ringContributes to the rigidity and linearity of the molecular core, promoting liquid crystallinity.Conformational analysis via DFT or molecular mechanics to determine the most stable conformer.
Hexyl chainProvides flexibility, affects melting and clearing points, and contributes to van der Waals interactions.Molecular dynamics (MD) simulations can model the dynamics of the alkyl chain in different phases.
Overall molecular anisotropyThe elongated shape is essential for the formation of nematic and/or smectic phases.Calculation of molecular dimensions and shape parameters from optimized geometries.

Structure Behavior Relationship Studies in Advanced Material Systems

Impact of Molecular Architecture on Self-Assembly and Liquid Crystalline Phenomena

The spontaneous organization of molecules into ordered, fluid phases is a hallmark of liquid crystals. This self-assembly is governed by a delicate balance of intermolecular forces, which are directly dictated by the molecule's shape, polarity, and flexibility. The architecture of 1-(4-(4-hexylcyclohexyl)phenyl)ethanone is archetypal for a calamitic mesogen, featuring distinct sections that each play a critical role in promoting liquid crystallinity.

The formation and stability of liquid crystal phases (mesophases) are highly sensitive to the non-polar, flexible components of the molecule.

Aliphatic Chain Length: The terminal hexyl (C6H13) chain is a crucial component for inducing mesomorphism. In homologous series of liquid crystals, the length of the alkyl chain significantly influences the transition temperatures and the type of mesophase formed. Generally, as the chain length increases, van der Waals interactions between molecules are enhanced, which tends to stabilize the liquid crystal phase and often leads to an increase in the clearing point (the temperature of transition to the isotropic liquid). Furthermore, longer chains promote a greater degree of molecular ordering, favoring the formation of higher-order smectic phases over the less-ordered nematic phase. Studies on related series, such as the 4'-(trans-4-alkylcyclohexyl)acetophenones, demonstrate this dependence, where propyl and butyl analogs exist, and their properties are modulated by the chain length. chemicalbook.comchemicalbook.com The odd-even effect is also a well-known phenomenon, where molecules with an even number of atoms in the alkyl chain often exhibit higher melting points and different mesophase stability compared to their odd-numbered counterparts due to differences in packing efficiency in the crystalline state.

The terminal group of a calamitic liquid crystal has a profound effect on its intermolecular interactions and, consequently, its macroscopic properties. The ethanone (B97240) group (-COCH3) in this compound is a polar moiety that plays a defining role.

The carbonyl (C=O) bond within the ethanone group possesses a significant dipole moment. This permanent dipole leads to strong dipole-dipole interactions between neighboring molecules, which contributes to the thermal stability of the mesophase. These directional, anisotropic interactions are critical for the establishment of long-range orientational order. In studies of analogous compounds, such as those with ester linkages, the presence of a polar carbonyl group was found to significantly increase the dielectric constant. mdpi.com

When compared to the well-studied isothiocyanate (-NCS) terminal group found in the 6CHBT analog, the ethanone group imparts different electronic characteristics. The 6CHBT molecule is known to have a very high dipole moment of 4.43 D. researchgate.net While the magnitude for the ethanone analog will differ, the principle remains the same: the polar terminal group is a primary driver of the anisotropic interactions that govern self-assembly into liquid crystalline states. These interactions are not only responsible for phase formation but also for the material's response to external electric fields.

Table 1: Influence of Structural Components on Liquid Crystal Behavior
Structural ComponentRole in Mesophase FormationExpected Impact on Properties
Hexyl Chain Provides flexibility and contributes to van der Waals forces.Modulates transition temperatures; longer chains favor smectic phases.
trans-Cyclohexyl Ring Confers rigidity and maintains a linear molecular shape.Essential for calamitic mesophase formation; affects core packing.
Phenyl Ring Adds to the rigid core via its planar structure and π-system.Participates in π-π stacking interactions, enhancing thermal stability.
Ethanone Group Introduces a strong permanent dipole moment.Creates strong anisotropic intermolecular forces; dictates dielectric properties.

Correlation of Molecular Geometry and Electronic Structure with Macroscopic Ordering

The emergence of macroscopic order from molecular-level properties is a fundamental aspect of liquid crystal science. For this compound, both its physical shape and electronic landscape are optimized for such behavior.

The electronic structure further reinforces this ordering. The molecule features a π-conjugated system in the phenyl ring, flanked by the electron-donating alkyl-cyclohexyl group and the electron-withdrawing ethanone group. This creates an intramolecular charge polarization. Theoretical density functional theory (DFT) studies on the analogous 6CHBT molecule show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the aromatic core and the polar terminal group. researchgate.net A similar distribution is expected for the ethanone derivative. This localization of frontier orbitals means that intermolecular interactions are not uniform; rather, they are concentrated at the molecular core (via π-π stacking) and at the polar ends (via dipole-dipole interactions). This electronic anisotropy strongly complements the geometric anisotropy, promoting the head-to-tail arrangement of dipoles and stable parallel alignment that defines the macroscopic order of the nematic phase.

Investigations into Orientational Order and Anisotropy in Ordered Phases

In the liquid crystalline state, while the molecules are free to move, they maintain a degree of long-range orientational order. This order and the resulting anisotropy in material properties are the basis for nearly all liquid crystal applications.

Orientational Order: The degree of alignment with the director is quantified by the scalar order parameter, S. While no experimental value of S is available for this compound, its rigid core structure suggests it would exhibit a high degree of order, similar to other nematic liquid crystals like 6CHBT. researchgate.net This high level of orientational order is responsible for the anisotropy observed in the material's physical properties.

Anisotropy: Because the molecules are aligned, bulk properties that depend on direction are anisotropic.

Dielectric Anisotropy (Δε): The ethanone group's dipole moment is a key contributor to dielectric anisotropy. The carbonyl dipole is directed across the molecular core and has a large component parallel to the long molecular axis. This results in the dielectric permittivity parallel to the director (ε∥) being significantly larger than the permittivity perpendicular to it (ε⊥), yielding a large, positive dielectric anisotropy (Δε = ε∥ - ε⊥ > 0). Materials with strong positive Δε are highly sought after, as they can be readily reoriented by an external electric field. capes.gov.braps.org

Optical Anisotropy (Δn): The aligned π-orbitals of the phenyl rings and the differential polarizability along and perpendicular to the long molecular axis lead to optical anisotropy, or birefringence. The refractive index for light polarized parallel to the director (nₑ) differs from that for light polarized perpendicularly (nₒ), giving a positive birefringence (Δn = nₑ - nₒ > 0). The analogous 6CHBT, for instance, has a refractive index of approximately 1.532. sigmaaldrich.com

Table 2: Comparison with Structural Analogs
CompoundCAS NumberMolecular FormulaKey DifferenceRelevance
This compound 91433-28-4C20H30OTarget Compound-
4'-(trans-4-n-Propylcyclohexyl)acetophenone 78531-61-0C17H24OShorter alkyl chain (propyl vs. hexyl). chemicalbook.comDemonstrates the effect of chain length on physical properties.
4'-(trans-4-n-Butylcyclohexyl)acetophenone 83626-30-6C18H26OShorter alkyl chain (butyl vs. hexyl). chemicalbook.comProvides another data point for chain length influence.
1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene (6CHBT) 92444-14-9C19H27NSDifferent terminal group (isothiocyanate vs. ethanone). sigmaaldrich.comProvides insight into the role of a highly polar terminal group and core geometry. researchgate.net

Modulation of Supramolecular Organization through External Stimuli

A key feature of liquid crystals is that their delicate supramolecular organization can be easily manipulated by external stimuli, allowing for the dynamic control of material properties.

Temperature: Temperature is the most fundamental stimulus, inducing transitions between the solid (crystal), liquid crystal, and isotropic liquid phases at well-defined temperatures. The specific transition temperatures and the breadth of the mesophase range are intrinsic properties determined by the molecular structure.

Electric Fields: Due to its expected large positive dielectric anisotropy, the supramolecular arrangement of this compound would be highly sensitive to electric fields. When a field is applied to a bulk sample, it exerts a torque on the molecular dipoles, causing the director (the average axis of molecular alignment) to align parallel to the field. aps.org This field-induced reorientation is the fundamental switching mechanism in nematic liquid crystal displays (LCDs), where it is used to control the polarization of light passing through the material.

Surfaces and Interfaces: The self-assembly of liquid crystals is also profoundly influenced by interfacial interactions. When placed in contact with a treated surface, the liquid crystal molecules will anchor in a specific orientation (e.g., planar, with the director parallel to the surface, or homeotropic, with the director perpendicular to it). By controlling surface anchoring in a device, one can pre-define the "off-state" orientation of the liquid crystal, which can then be switched to a different orientation by an electric field. This ability to modulate organization via surfaces is critical for fabricating functional electro-optical cells.

Potential Applications in Advanced Materials Science

Applications in Liquid Crystal Displays and Electro-Optical Devices

Integration as Components in Nematic Liquid Crystal Mixtures

There is no available research in the public domain that details the integration of 1-(4-(4-Hexylcyclohexyl)phenyl)ethanone as a component in nematic liquid crystal mixtures. While structurally similar compounds, such as those with an isothiocyanate group instead of an ethanone (B97240) group, are known for their liquid crystalline properties, the specific effects and miscibility of this ethanone derivative in host mixtures have not been reported. researchgate.netnih.gov

Influence on Switching Behavior and Anisotropy in Device Contexts

Consequently, due to the lack of studies on its use in liquid crystal mixtures, there is no information available regarding the influence of this compound on key electro-optical parameters like switching behavior, dielectric anisotropy, or optical anisotropy in device contexts.

Potential in Organic Electronics and Optoelectronic Devices

Role in Anisotropic Charge Transport (if alignment is induced)

The potential for this compound to play a role in anisotropic charge transport is purely theoretical at this stage and is not supported by published experimental data. While its rod-like molecular shape is a prerequisite for inducing aligned domains, no studies have been conducted or published that investigate its charge mobility characteristics, either in an aligned or isotropic state.

Potential as Functional Components in Tunable Devices (e.g., phase shifters, filters, modulators)

There are no documented instances of this compound being utilized as a functional component in tunable electronic or optoelectronic devices such as phase shifters, filters, or modulators. Its specific dielectric properties, which are crucial for such applications, remain uncharacterized in the scientific literature.

Development as Components in Novel Hybrid Materials (e.g., with Carbon Quantum Dots)

The scientific literature contains no reports on the development of hybrid materials that incorporate this compound with other nanomaterials, such as carbon quantum dots. Research into hybrid materials often focuses on components with well-established electronic or optical properties to build novel functional composites, a status that this specific compound has not yet achieved based on available information.

As no specific research findings were available, data tables could not be generated.

Advanced Sensing Platforms Utilizing Anisotropic Properties

The core application of materials derived from this compound in sensing technology stems from their profound anisotropy. Liquid crystals synthesized from this precursor possess distinct optical and dielectric properties that are dependent on the orientation of the molecules. rsc.org This orientational order can be influenced by external stimuli, forming the basis of highly sensitive sensor devices. nih.gov

Detailed Research Findings:

The elongated and rigid structure of the 4-hexylcyclohexyl-phenyl core, for which this ethanone is a key intermediate, is essential for forming nematic liquid crystal phases. In a nematic phase, the molecules tend to align along a common axis, known as the director. This collective alignment results in a material with anisotropic properties; for instance, its refractive index differs for light polarized parallel or perpendicular to the director.

Advanced sensing platforms exploit the sensitivity of this ordered state. When a thin film of such a liquid crystal is anchored to a specially treated surface, any external event that disrupts the surface anchoring or penetrates the liquid crystal bulk can trigger a significant reorientation of the molecules. nih.gov This collective molecular tilting changes the bulk optical properties of the film, which can be easily detected as a change in color, brightness, or interference pattern when viewed through crossed polarizers.

For example, liquid crystals containing the trans-4-alkylcyclohexylphenyl moiety have been investigated for detecting volatile organic compounds (VOCs). rsc.org When VOC molecules adsorb at the liquid crystal-air interface or absorb into the material, they disrupt the delicate intermolecular forces that maintain the ordered state. This triggers a macroscopic reorientation of the liquid crystal molecules, providing a visually detectable signal. The sensitivity and selectivity of such sensors can be tuned by modifying the chemical structure of the liquid crystal, for which this compound provides the fundamental scaffold. Research into polymer networks stabilized with liquid crystals has shown that these composite systems can act as robust sensors for both temperature and chemical vapors. rsc.org

Future Research Directions and Challenges

Exploration of Derivatives with Modified Terminal Groups or Core Structures

A primary avenue for future research involves the synthesis and characterization of derivatives of 1-(4-(4-Hexylcyclohexyl)phenyl)ethanone. The modification of the terminal acetyl group (–COCH3) to other functional groups can significantly impact the molecule's polarity, polarizability, and intermolecular interactions, thereby influencing its liquid crystalline behavior. For instance, replacing the ethanone (B97240) group with a more polar or linear group like an isothiocyanate (–NCS) or a cyano (–CN) group can lead to the formation of different mesophases at different temperature ranges.

A well-studied analogue, 4-(trans-4-hexylcyclohexyl) isothiocyanatobenzene (6CHBT), demonstrates the effect of such a modification. researchgate.netnih.gov The isothiocyanate group in 6CHBT contributes to a high dipole moment and promotes the formation of a nematic liquid crystal phase. nih.gov Theoretical studies on 6CHBT have shown that the trans isomer in the equatorial-equatorial conformation is the most energetically stable, a factor crucial for the elongated molecular shape required for liquid crystallinity. researchgate.netnih.gov Similar computational analyses on the ethanone derivative would be invaluable to predict its conformational preferences and potential mesogenic properties.

Further exploration could involve altering the length of the alkyl chain (e.g., replacing the hexyl group with butyl, octyl, etc.) or modifying the core structure, for instance, by replacing the cyclohexane (B81311) ring with a bicyclooctane or another phenyl ring to enhance structural rigidity.

Investigation of Binary and Multicomponent Systems for Synergistic Effects

The formulation of binary and multicomponent mixtures is a cornerstone of developing liquid crystal materials for practical applications. These mixtures can exhibit properties that are superior to those of their individual components, such as a broader mesophase temperature range, lower melting points, or optimized optical and dielectric anisotropy. Future research should focus on creating binary systems comprising this compound and other known liquid crystals.

The selection of components for these mixtures would be guided by the principle of complementarity in molecular structure and properties. For example, mixing a potentially nematic compound like the title ethanone with a smectic liquid crystal could lead to the induction of smectic phases or the suppression of crystallization, resulting in a stable nematic phase over a wider temperature range. The nCHBT series, to which the isothiocyanate analogue belongs, is known for its low viscosity and high chemical stability, making its members excellent components for display applications. researchgate.net Investigating how the ethanone derivative interacts with nCHBTs or other commercially important liquid crystal families would be a promising research direction.

Advanced In Situ Characterization of Dynamic Mesophase Transitions

To fully understand the potential liquid crystalline behavior of this compound and its derivatives, advanced in situ characterization techniques are indispensable. Techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) are fundamental for identifying phase transition temperatures and textures.

For instance, studies on 6CHBT have utilized DSC and POM to reveal a complex melting behavior, including the observation of double melting peaks that are dependent on the sample's thermal history. researchgate.net Future investigations on the ethanone compound should employ these methods to map out its phase diagram. Furthermore, more advanced techniques like temperature-dependent X-ray diffraction (XRD) could provide detailed information about the molecular packing and ordering within different mesophases. In situ spectroscopic methods, such as infrared (IR) spectroscopy, could probe changes in intermolecular interactions during phase transitions. nih.gov

Development of High-Throughput Computational Screening for Related Structures

Computational methods offer a powerful tool for accelerating the discovery of new liquid crystal materials. High-throughput computational screening can be employed to predict the properties of a large library of virtual compounds based on the this compound scaffold. By systematically varying the terminal groups, alkyl chain length, and core structures in silico, researchers can identify promising candidates for synthesis.

Density functional theory (DFT) and molecular mechanics have been effectively used to study the molecular properties and intermolecular interactions of the analogue 6CHBT. researchgate.netnih.gov These studies have provided insights into the most stable conformers, dipole moments, and the nature of dimer interactions, which are crucial for the formation of liquid crystal phases. nih.gov Applying similar computational protocols to a broad range of derivatives of this compound would enable a rational design approach, saving significant time and resources compared to a purely experimental trial-and-error strategy.

Unexplored Applications in Emerging Fields of Functional Materials

While the most obvious application for this class of compounds is in liquid crystal displays (LCDs), their unique properties may also be harnessed in other emerging fields. The combination of a responsive liquid crystalline matrix with other functional moieties could lead to novel materials for sensing, photonics, or smart textiles.

For example, if derivatives of this compound are found to exhibit specific interactions with certain analytes, they could be incorporated into liquid crystal-based sensors where a change in the mesophase organization signals the presence of the target substance. The responsiveness of the liquid crystal phase to external stimuli like electric fields or temperature could also be exploited in the development of tunable photonic devices or smart windows. Research into these unexplored applications would broaden the technological impact of this class of chemical compounds.

Interactive Data Tables

Table 1: Properties of 1-(4-(trans-4-Butylcyclohexyl)phenyl)ethanone

PropertyValue
Molecular FormulaC18H26O
Molecular Weight258.4 g/mol
IUPAC Name1-[4-(4-butylcyclohexyl)phenyl]ethanone
CAS Number83626-30-6

Data sourced from PubChem. nih.gov

Table 2: Properties of 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene (6CHBT)

PropertyValue
Molecular FormulaC19H27NS
Molecular Weight301.49 g/mol
PhaseNematic Liquid Crystal
Refractive Index (n20/D)1.532
Density (at 25 °C)0.977 g/mL
CAS Number92444-14-9

Data sourced from various chemical suppliers and research articles. sigmaaldrich.comsigmaaldrich.comchemspider.comalfa-chemistry.combldpharm.com

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(4-Hexylcyclohexyl)phenyl)ethanone, and what factors influence reaction efficiency?

The synthesis of this compound can be approached via Friedel-Crafts acylation , a method validated for analogous aromatic ketones. For example, 1-(3-Fluoro-4-propoxyphenyl)ethanone is synthesized using acyl chlorides and Lewis acid catalysts like AlCl₃ . Key factors include:

  • Substrate activation : Electron-donating groups on the aromatic ring enhance reactivity.
  • Catalyst choice : Lewis acids (e.g., AlCl₃) must be anhydrous to avoid hydrolysis .
  • Reaction temperature : Controlled heating (60–80°C) minimizes side reactions like polyacylation . Post-synthesis, purification via column chromatography or recrystallization (ethanol/water mixtures) is recommended .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Structural confirmation relies on spectroscopic and chromatographic methods :

  • NMR spectroscopy : Compare aromatic proton signals (δ 7.2–8.0 ppm for para-substituted aryl groups) and carbonyl carbon peaks (δ 195–210 ppm in 13C^{13}\text{C} NMR) .
  • Mass spectrometry : Electron ionization (EI-MS) should show a molecular ion peak matching the molecular weight (e.g., m/z 288 for C₂₀H₂₈O) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What challenges arise in optimizing the yield of this compound via Friedel-Crafts acylation, and how can they be methodologically addressed?

Challenges include low regioselectivity and catalyst deactivation . Strategies to mitigate these:

  • Substituent steric effects : The bulky 4-hexylcyclohexyl group may hinder acylation; pre-functionalization of the cyclohexyl moiety or using directing groups (e.g., methoxy) can improve regioselectivity .
  • Catalyst recycling : Immobilized Lewis acids (e.g., AlCl₃ on silica) enhance reusability and reduce waste .
  • In-situ monitoring : Techniques like FT-IR track acyl intermediate formation (C=O stretch at ~1700 cm⁻¹) to optimize reaction time .

Q. How do discrepancies in spectroscopic data (e.g., NMR, IR) for this compound inform structural elucidation?

Contradictions in spectral data often arise from conformational isomerism or impurity interference :

  • Dynamic NMR : Detect chair-chair flipping of the cyclohexyl group, which broadens proton signals at room temperature. Low-temperature NMR (e.g., -40°C) resolves splitting .
  • IR carbonyl shifts : A lower C=O stretch frequency (~1680 cm⁻¹) may indicate hydrogen bonding with trace solvents (e.g., ethanol); ensure thorough drying .
  • Mass fragmentation patterns : Unexpected peaks (e.g., m/z 170) suggest partial decomposition; stabilize the compound under inert atmospheres .

Q. What are the implications of the compound's thermal stability and phase behavior in material science applications?

The thermal stability of this compound is critical for high-temperature applications (e.g., liquid crystals):

  • DSC/TGA analysis : Determine melting points (≈100–120°C) and decomposition thresholds (>250°C) to define operational limits .
  • Phase transitions : The hexylcyclohexyl group induces smectic mesophases; polarized optical microscopy (POM) can characterize textural changes during heating/cooling cycles .
  • Solubility : Low polarity (logP ≈ 5.2) limits aqueous compatibility; use co-solvents like DMF or THF for homogeneous dispersion in polymer matrices .

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